![molecular formula C14H19F2NOS B8072747 (2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine](/img/structure/B8072747.png)
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine is a chiral pyrrolidine derivative This compound is notable for its unique structural features, which include a tert-butylsulfinyl group and difluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral sulfinamide with a difluorophenyl-substituted pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is typically stirred at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the nucleophile-substituted difluorophenyl derivatives.
Scientific Research Applications
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral sulfinyl group can enhance binding affinity and selectivity towards specific biological targets. The difluorophenyl group can contribute to the compound’s stability and lipophilicity, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butylsulfinyl-2-phenylpyrrolidine
- (S)-tert-butylsulfinyl-2-(2,4-difluorophenyl)pyrrolidine
- (S)-tert-butylsulfinyl-2-(3,5-difluorophenyl)pyrrolidine
Uniqueness
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine is unique due to the specific positioning of the difluorophenyl substituents, which can influence its reactivity and interactions with other molecules. The combination of the chiral sulfinyl group and the difluorophenyl moiety provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(2S)-1-[(S)-tert-butylsulfinyl]-2-(2,5-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQIERPRIBUMA-DJJJIMSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N1CCC[C@H]1C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
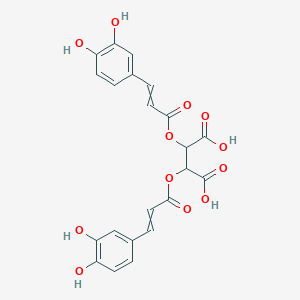
![2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B8072674.png)
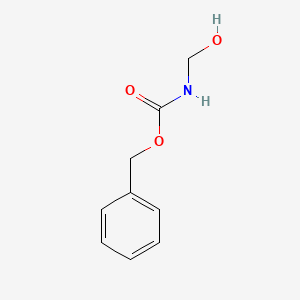
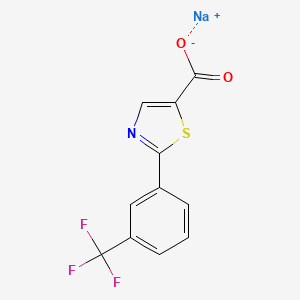
![methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B8072727.png)
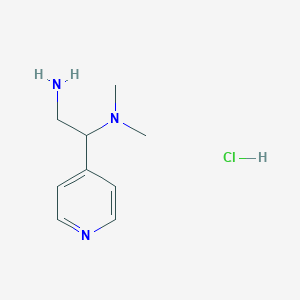
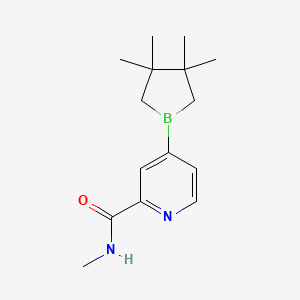
![4-Isopropyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B8072736.png)
![3-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8072741.png)
![3-(aminomethyl)-5,7-dihydro-4H-triazolo[1,5-a]pyrazin-6-one](/img/structure/B8072751.png)

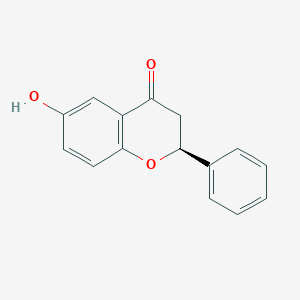
![(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID](/img/structure/B8072779.png)
![3-[(3S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]oxybenzoic acid](/img/structure/B8072784.png)
